molecular formula C19H18N2O4S B11675888 (2Z,5E)-2-(phenylimino)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5E)-2-(phenylimino)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11675888
M. Wt: 370.4 g/mol
InChI Key: JUNUZQZFMFVYDC-LFIBNONCSA-N
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Description

(2E,5E)-2-(PHENYLIMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with phenyl and trimethoxyphenyl substituents, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-(PHENYLIMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. Common synthetic routes include:

    Aldol Condensation: Reacting 3,4,5-trimethoxybenzaldehyde with thiazolidinone in the presence of a base to form the intermediate.

    Schiff Base Formation: Condensing the intermediate with aniline to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like continuous flow synthesis and microwave-assisted synthesis can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-(PHENYLIMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-2-(PHENYLIMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound exhibits potential antimicrobial and anti-inflammatory activities. It can be used in the development of new antibiotics or anti-inflammatory drugs.

Medicine

In medicine, the compound’s anticancer properties are of particular interest. It can be investigated for its ability to inhibit cancer cell growth and induce apoptosis.

Industry

Industrially, (2E,5E)-2-(PHENYLIMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can be used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E,5E)-2-(PHENYLIMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

    Anticancer Activity: The compound may induce apoptosis by activating caspases or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-2-(PHENYLIMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (2E,5E)-2-(PHENYLIMINO)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (2E,5E)-2-(PHENYLIMINO)-5-[(3,4,5-TRIMETHOXYBENZYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2E,5E)-2-(PHENYLIMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific substituents, which can significantly influence its biological activity and chemical reactivity. The presence of the trimethoxyphenyl group may enhance its lipophilicity and ability to interact with biological membranes.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(5E)-2-phenylimino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O4S/c1-23-14-9-12(10-15(24-2)17(14)25-3)11-16-18(22)21-19(26-16)20-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21,22)/b16-11+

InChI Key

JUNUZQZFMFVYDC-LFIBNONCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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